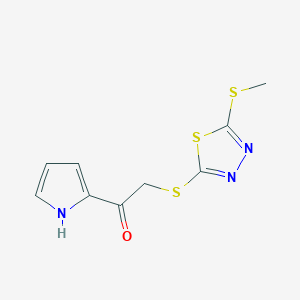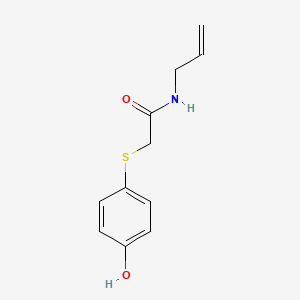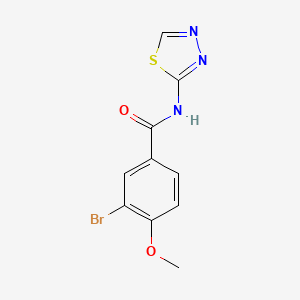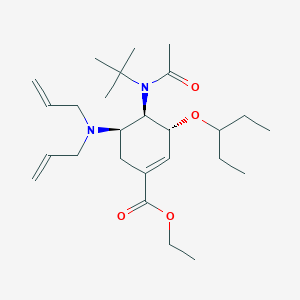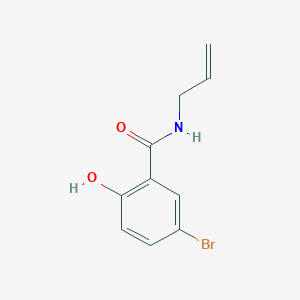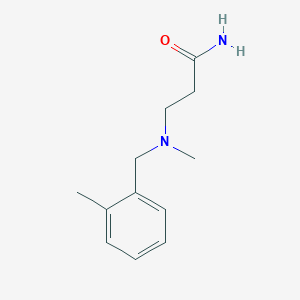![molecular formula C15H19N3O2S2 B14910703 N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B14910703.png)
N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine is a complex organic compound that belongs to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine typically involves multi-step organic reactions. One common method includes the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in biological assays, particularly in cancer research.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. This interaction can lead to the inhibition of cancer cell growth and the induction of cell death .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 4-Nitrobenzaldehyde 5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- 4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
Uniqueness
What sets N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine apart from similar compounds is its unique methionine moiety, which may contribute to its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H19N3O2S2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid |
InChI |
InChI=1S/C15H19N3O2S2/c1-21-7-6-10(15(19)20)18-13-12-9-4-2-3-5-11(9)22-14(12)17-8-16-13/h8,10H,2-7H2,1H3,(H,19,20)(H,16,17,18)/t10-/m0/s1 |
InChI Key |
SCVGTVXPYUKBDJ-JTQLQIEISA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC1=C2C3=C(CCCC3)SC2=NC=N1 |
Canonical SMILES |
CSCCC(C(=O)O)NC1=C2C3=C(CCCC3)SC2=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B14910626.png)
![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)
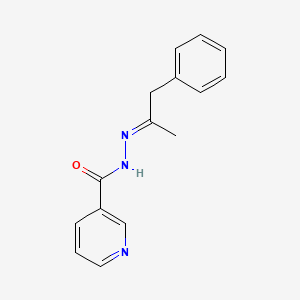


![N'-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14910661.png)
